molecular formula C9H12ClN5O3 B8621831 1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]- CAS No. 89419-25-0

1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-

Cat. No. B8621831
M. Wt: 273.68 g/mol
InChI Key: WVIKNNBFRIACOB-UHFFFAOYSA-N
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Patent
US04897479

Procedure details

A solution of 781 mg (2.18 mmoles) of 9-(1,3-diacetoxy-2-propoxymethyl)-2-amino-6-chloropurine in 22 ml of methanol was treated with 109 mmoles (5 mole percent) of freshly prepared sodium methoxide. Within ten minutes the stirred solution became cloudy and the product precipitated gradually in the course of forty-five minutes. The product was isolated by filtration, washed with 10 ml of water and dried in vacuo over P2O5 yielding 507 mg of pure product. A 200 MHz nmr spectrum in d6DMSO was fully in accord with the structure.
Name
9-(1,3-diacetoxy-2-propoxymethyl)-2-amino-6-chloropurine
Quantity
781 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:15]1=[N:16][C:17]([NH2:24])=[N:18][C:19]=2[Cl:23])[CH2:7][O:8]C(=O)C)(=O)C.C[O-].[Na+]>CO>[OH:4][CH2:5][CH:6]([O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:15]1=[N:16][C:17]([NH2:24])=[N:18][C:19]=2[Cl:23])[CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
9-(1,3-diacetoxy-2-propoxymethyl)-2-amino-6-chloropurine
Quantity
781 mg
Type
reactant
Smiles
C(C)(=O)OCC(COC(C)=O)OCN1C2=NC(=NC(=C2N=C1)Cl)N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within ten minutes the stirred solution became
CUSTOM
Type
CUSTOM
Details
cloudy and the product precipitated gradually in the course of forty-five minutes
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5 yielding 507 mg of pure product

Outcomes

Product
Name
Type
Smiles
OCC(CO)OCN1C2=NC(=NC(=C2N=C1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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